Cas no 92675-50-8 (4-chloro-2-methyl-6-phenethylpyrimidine)

4-Chloro-2-methyl-6-phenethylpyrimidine is a substituted pyrimidine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a chloro group at the 4-position and a phenethyl moiety at the 6-position, which may enhance its reactivity and binding affinity in synthetic pathways. The methyl group at the 2-position contributes to steric and electronic modulation, making it a versatile intermediate for further functionalization. This compound is particularly valuable in the development of heterocyclic scaffolds for medicinal chemistry, where its stability and selectivity are advantageous. High purity and well-defined synthetic routes ensure reproducibility for research and industrial applications.
4-chloro-2-methyl-6-phenethylpyrimidine structure
92675-50-8 structure
Product Name:4-chloro-2-methyl-6-phenethylpyrimidine
CAS No:92675-50-8
MF:C13H13ClN2
MW:232.708721876144
CID:5733587
Update Time:2025-05-20

4-chloro-2-methyl-6-phenethylpyrimidine Chemical and Physical Properties

Names and Identifiers

    • Pyrimidine, 4-chloro-2-methyl-6-(2-phenylethyl)-
    • 4-chloro-2-methyl-6-phenethylpyrimidine
    • Inchi: 1S/C13H13ClN2/c1-10-15-12(9-13(14)16-10)8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3
    • InChI Key: SGPGYQCPJBUJHC-UHFFFAOYSA-N
    • SMILES: C1(C)=NC(CCC2=CC=CC=C2)=CC(Cl)=N1

Experimental Properties

  • Density: 1.177±0.06 g/cm3(Predicted)
  • Boiling Point: 317.9±27.0 °C(Predicted)
  • pka: 0.75±0.32(Predicted)

4-chloro-2-methyl-6-phenethylpyrimidine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C251641-100mg
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$ 95.00 2022-04-28
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Additional information on 4-chloro-2-methyl-6-phenethylpyrimidine

Professional Introduction to 4-chloro-2-methyl-6-phenethylpyrimidine (CAS No. 92675-50-8)

4-chloro-2-methyl-6-phenethylpyrimidine, with the chemical formula C12H12ClN2, is a significant compound in the field of pharmaceutical chemistry. This compound is characterized by its pyrimidine core structure, which is a key motif in the development of various bioactive molecules. The presence of a chloro substituent at the 4-position and a methyl group at the 2-position, along with a phenethyl group at the 6-position, contributes to its unique chemical properties and biological activities. The CAS number 92675-50-8 uniquely identifies this compound in scientific literature and databases, facilitating its study and application in research and industrial settings.

The synthesis of 4-chloro-2-methyl-6-phenethylpyrimidine involves multi-step organic reactions that highlight the versatility of modern synthetic methodologies. The process typically begins with the functionalization of a pyrimidine precursor, followed by the introduction of the chloro, methyl, and phenethyl groups through carefully controlled reactions. These steps require precise conditions to ensure high yield and purity, underscoring the importance of advanced catalytic systems and purification techniques in pharmaceutical synthesis.

In recent years, there has been growing interest in pyrimidine derivatives due to their broad spectrum of biological activities. Among these activities, 4-chloro-2-methyl-6-phenethylpyrimidine has shown promise as a lead compound in the development of novel therapeutic agents. Specifically, studies have indicated that this compound exhibits inhibitory effects on certain enzymes and receptors, making it a valuable candidate for further investigation in drug discovery programs.

One of the most compelling aspects of 4-chloro-2-methyl-6-phenethylpyrimidine is its potential application in oncology research. Preclinical studies have demonstrated that derivatives of this compound can interfere with critical pathways involved in cancer cell proliferation and survival. The phenethyl group, in particular, has been noted for its ability to modulate protein-protein interactions within cancer cells, offering a novel mechanism for therapeutic intervention. These findings have spurred interest among researchers looking to develop next-generation anticancer drugs.

The structural features of 4-chloro-2-methyl-6-phenethylpyrimidine also make it an attractive scaffold for medicinal chemists. The pyrimidine ring provides a rigid framework that can be modified to optimize pharmacokinetic properties and target specificity. Additionally, the presence of multiple substituents allows for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) to enhance biological efficacy.

Recent advances in computational chemistry have further accelerated the development of 4-chloro-2-methyl-6-phenethylpyrimidine-based drugs. Molecular modeling techniques have been used to predict binding affinities and optimize drug-like properties, reducing the need for extensive experimental trials. These computational approaches have complemented traditional synthetic strategies, leading to more efficient and cost-effective drug discovery processes.

The pharmaceutical industry has also benefited from collaborations between academic researchers and industrial partners. Companies specializing in fine chemicals have developed scalable synthetic routes for producing 4-chloro-2-methyl-6-phenethylpyrimidine on an industrial scale. These efforts have ensured that researchers have access to sufficient quantities of high-quality material for both preclinical and clinical studies.

In conclusion, 4-chloro-2-methyl-6-phenethylpyrimidine (CAS No. 92675-50-8) represents a promising area of research in pharmaceutical chemistry. Its unique structural features and demonstrated biological activities make it a valuable compound for developing new therapeutic agents. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in future drug development efforts.

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